4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5IN2O2 and a molecular weight of 252.012 g/mol . This compound is part of the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Future Directions
The future directions for “4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
Preparation Methods
The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodo-1-methylpyrazole with carbon dioxide under specific conditions . Another method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by their conversion to the desired product through various chemical reactions .
Chemical Reactions Analysis
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can lead to the formation of reduced products.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds, leading to the synthesis of more complex pyrazole derivatives.
Common reagents used in these reactions include palladium catalysts, hydrazines, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-Iodo-2-methyl-2H-pyrazole-3-carboxylic acid
- 4-Iodo-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXGRAYQOWZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347286 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-98-9 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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